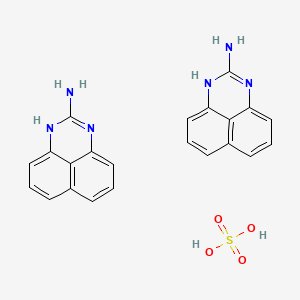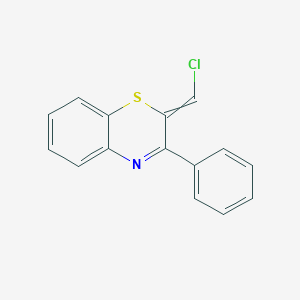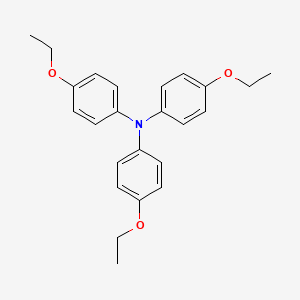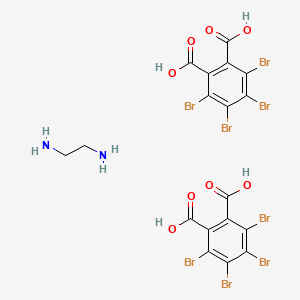![molecular formula C21H44N2O3 B14482389 Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- CAS No. 66161-64-6](/img/structure/B14482389.png)
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-: is a chemical compound with the molecular formula C18H37NO3. It is known for its surfactant properties, making it useful in various industrial applications. This compound is a type of fatty acid amide, which is often used in the production of personal care products, lubricants, and other industrial materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- typically involves the reaction of tetradecanoic acid with N-[3-(bis(2-hydroxyethyl)amino)propyl]amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The process may include steps such as purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is used as a surfactant in various reactions and processes. Its ability to reduce surface tension makes it valuable in the formulation of emulsions and dispersions .
Biology: In biological research, this compound is used to study the interactions between surfactants and biological membranes. It can also be used in the development of drug delivery systems due to its amphiphilic nature .
Medicine: In medicine, Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is explored for its potential use in topical formulations and as an excipient in pharmaceutical preparations .
Industry: Industrially, this compound is used in the production of personal care products such as shampoos, conditioners, and lotions. It is also used as a lubricant and corrosion inhibitor in various industrial applications .
Mécanisme D'action
The mechanism of action of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and stabilize emulsions and dispersions. Its amphiphilic nature enables it to interact with both hydrophilic and hydrophobic substances, making it effective in various applications .
Comparaison Avec Des Composés Similaires
- N-[3-[Bis(2-hydroxyethyl)amino]propyl]octadecanamide
- N-[3-[Bis(2-hydroxyethyl)amino]propyl]hexadecanamide
- Tetradecanamide
Comparison: Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is unique due to its specific structure, which imparts distinct surfactant properties. Compared to similar compounds, it may offer different solubility, stability, and interaction profiles, making it suitable for specific applications .
Propriétés
Numéro CAS |
66161-64-6 |
|---|---|
Formule moléculaire |
C21H44N2O3 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
N-[3-[bis(2-hydroxyethyl)amino]propyl]tetradecanamide |
InChI |
InChI=1S/C21H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(26)22-15-13-16-23(17-19-24)18-20-25/h24-25H,2-20H2,1H3,(H,22,26) |
Clé InChI |
VNRVRVIRWRSXJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)

![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)


![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)

![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)

![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)


